molecular formula C8H10BNO4 B12952938 (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid

(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid

Cat. No.: B12952938
M. Wt: 194.98 g/mol
InChI Key: CWTPANJZWKHZSG-UHFFFAOYSA-N
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Description

(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the reaction of 5-bromo-2-methoxypyridine with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Protic Solvents: Used in protodeboronation reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronate Esters: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of (5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is highly efficient and allows for the selective formation of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(2-Methoxy-2-oxoethyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which enhances its reactivity and selectivity in various chemical reactions. The presence of the methoxy and oxoethyl groups provides additional functional handles for further chemical modifications, making it a valuable compound in organic synthesis.

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

[5-(2-methoxy-2-oxoethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)3-6-2-7(9(12)13)5-10-4-6/h2,4-5,12-13H,3H2,1H3

InChI Key

CWTPANJZWKHZSG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)CC(=O)OC)(O)O

Origin of Product

United States

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